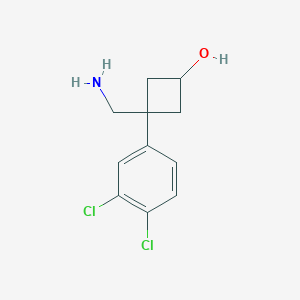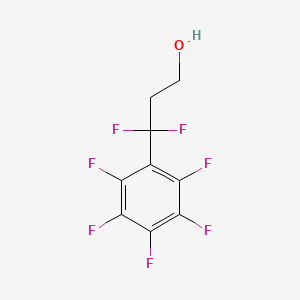![molecular formula C12H23NO4 B13556413 tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate](/img/structure/B13556413.png)
tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyoxan ring, and a methylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxyoxan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific pathways or diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- tert-Butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate
- tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate is unique due to the presence of the hydroxyoxan ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications. The hydroxy group provides additional reactivity, allowing for further functionalization and derivatization .
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13(4)9-12(15)5-7-16-8-6-12/h15H,5-9H2,1-4H3 |
Clave InChI |
TYYRQNDOBICNBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC1(CCOCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride](/img/structure/B13556361.png)
![rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13556372.png)








